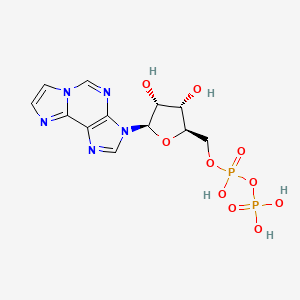

1,N(6)-ethenoadenosine diphosphate

Description

Historical Context of Etheno-Nucleosides and Nucleotides in Biochemical Research

The development of etheno-derivatives of adenosine (B11128), including εADP, dates back to the early 1970s. cancer.gov These compounds were synthesized by reacting adenosine-containing molecules with chloroacetaldehyde (B151913), creating a new, highly fluorescent etheno bridge. nih.gov This breakthrough provided scientists with a novel set of tools to investigate the structure and function of enzymes and other proteins that interact with nucleotides. nih.gov The initial studies highlighted the favorable spectroscopic properties of these compounds, such as their long fluorescent lifetimes and detectability at low concentrations, making them ideal for use as probes in various enzymatic systems. nih.govcaymanchem.com

Overview of the Role of Modified Nucleotides in Biological Systems and Research

Modified nucleotides are ubiquitous in biological systems, where they participate in a wide array of functions beyond simply carrying genetic information. nih.govnih.gov They are critical for the proper functioning of various types of RNA, including transfer RNA (tRNA) and ribosomal RNA (rRNA), contributing to their structural integrity and regulatory roles. nih.govpnas.org In the laboratory, chemically modified nucleotides are instrumental in elucidating complex biochemical pathways. frontiersin.org For instance, they are used to probe the active sites of enzymes, to study the dynamics of DNA and RNA, and to develop therapeutic agents. cancer.govfrontiersin.org The ability to introduce specific modifications allows researchers to dissect the contributions of different parts of the nucleotide to its function. frontiersin.org

Fundamental Research Questions Addressed by Studies on εADP

The unique fluorescent properties of εADP have made it a valuable tool for addressing several fundamental questions in biochemistry and cell biology. Researchers have utilized εADP to:

Probe the nucleotide binding sites of proteins: The fluorescence of εADP is sensitive to its local environment. nih.gov This property has been exploited to study the binding of ADP to various proteins, such as myosin and actin, providing insights into the conformational changes that occur during processes like muscle contraction. nih.govnih.govjenabioscience.com For example, studies have shown that the fluorescence of εADP bound to G-actin is quenched, indicating that the nucleotide base becomes inaccessible to the surrounding water molecules upon binding. nih.govexlibrisgroup.com

Investigate the kinetics of enzyme reactions: The change in fluorescence upon binding or hydrolysis of εADP can be used to monitor the kinetics of enzyme-catalyzed reactions in real-time. caymanchem.com This has been particularly useful in studying ATPases and kinases.

Elucidate the mechanism of platelet aggregation: ADP is a key signaling molecule in platelet activation. nih.gov εADP has been used as an analog of ADP to study its interaction with platelet P2Y receptors, such as P2Y1 and P2Y12, which are crucial for hemostasis and thrombosis. nih.govnih.govnih.gov These studies help in understanding how platelets respond to vascular injury and have implications for the development of antiplatelet drugs. nih.govnih.gov

Explore the dynamics of actin polymerization: Actin polymerization is a fundamental process in cell motility and structure. nih.gov The exchange of εADP for ATP in actin filaments has been used to study the dynamics of this process. jenabioscience.com

Detailed Research Findings on εADP

The application of εADP in various research areas has yielded specific and detailed findings, as summarized in the interactive table below.

| Research Area | Key Finding | Significance |

| Myosin-Actin Interaction | The fluorescence decay of εADP bound to myosin subfragment 1 (S1) is biexponential, indicating two distinct states of the nucleotide-S1 complex. nih.gov | Provides insights into the energetic and conformational states of the myosin motor protein during its interaction with actin. |

| Actin Polymerization | The fluorescence of εADP is quenched when bound to G-actin, suggesting the nucleotide is in a protected environment, inaccessible to water. nih.govexlibrisgroup.com | Helps to understand the conformational changes in actin monomers upon nucleotide binding, a key step in the regulation of actin filament assembly. |

| Platelet P2Y Receptors | εADP can be used to study the activity of platelet P2Y receptors, which are crucial for ADP-mediated platelet aggregation. nih.govnih.gov | Contributes to the understanding of the molecular mechanisms of thrombosis and the development of antiplatelet therapies. |

| Enzyme Kinetics | εADP serves as a fluorescent substrate for enzymes like 5'-nucleotidase, allowing for continuous monitoring of enzyme activity. caymanchem.com | Offers a sensitive and continuous assay for studying the kinetics and regulation of nucleotide-metabolizing enzymes. |

Structure

3D Structure

Properties

CAS No. |

38806-39-2 |

|---|---|

Molecular Formula |

C12H15N5O10P2 |

Molecular Weight |

451.22 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C12H15N5O10P2/c18-8-6(3-25-29(23,24)27-28(20,21)22)26-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H2,20,21,22)/t6-,8-,9-,12-/m1/s1 |

InChI Key |

OWCTWNCXGDVJGX-WOUKDFQISA-N |

SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)O)O)O |

Isomeric SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)O)O)O |

Other CAS No. |

38806-39-2 |

Synonyms |

1,N(6)-etheno-ADP 1,N(6)-ethenoadenosine diphosphate epsilon-ADP ethenoadenosine diphosphate NEADP |

Origin of Product |

United States |

Spectroscopic Characterization and Conformational Dynamics of 1,n 6 Ethenoadenosine Diphosphate

Fluorescence Properties of εADP and Its Derivatives

The fluorescent properties of 1,N(6)-ethenoadenosine diphosphate (B83284) (εADP) and its related compounds are central to their utility as probes in biochemical and biophysical research. These properties include their excitation and emission spectra, quantum yield, and fluorescence lifetime, all of which can be influenced by environmental factors.

Excitation and Emission Spectra Characteristics

1,N(6)-ethenoadenosine derivatives are characterized by their strong fluorescence. For instance, 1,N(6)-ethenoadenosine 5'-monophosphate (εAMP) displays a broad excitation spectrum ranging from 250 to 300 nm. caymanchem.com The maximum fluorescence emission for these compounds is typically observed around 410-415 nm. caymanchem.compnas.org

When bound to certain enzymes, such as myosin subfragment 1, the fluorescence emission of εADP can be enhanced. This is accompanied by a blue shift in the emission maximum, indicating a change in the local environment of the fluorophore. nih.gov Specifically, binding to myosin subfragment 1 results in a 7-nm blue shift in the emission maximum of εADP. nih.gov

The excitation spectrum of ethenoadenine can show a maximum at approximately 277 nm in aqueous solutions, corresponding to an emission peak around 400 nm. researchgate.net In less polar environments, an additional excitation maximum can appear at 296 nm with an emission peak at about 340 nm. researchgate.net

Here is an interactive data table summarizing the excitation and emission characteristics:

Quantum Yield and Fluorescence Lifetime Studies

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. youtube.com The fluorescence lifetime (τ) represents the average time a molecule remains in its excited state before returning to the ground state. youtube.comresearchgate.net These two parameters are intrinsically linked and provide valuable insights into the behavior of fluorescent molecules. researchgate.net

Ethenoadenosine derivatives are known for their relatively high fluorescence quantum yields and long lifetimes. For example, 1,N(6)-ethenoadenosine in water has a quantum yield of 0.56. semanticscholar.org The fluorescence lifetime of many etheno derivatives is in the nanosecond range, with εAdo exhibiting a lifetime of approximately 24 ns. researchgate.net

The quantum yield and lifetime can be influenced by the molecular structure and environment. For instance, the quantum yield of nicotinamide (B372718) 1,N(6)-ethenoadenine dinucleotide is about 8% of that of 1,N(6)-ethenoadenine 5'-phosphate, and it also has a shorter fluorescence lifetime. pnas.org This difference is attributed to intramolecular interactions between the modified adenine (B156593) and pyridine (B92270) rings. pnas.org

Below is an interactive data table with quantum yield and fluorescence lifetime data for εADP and related compounds:

Effects of Environmental Factors (e.g., pH, Temperature, Solvent Polarity) on εADP Fluorescence

Environmental factors can significantly impact the fluorescence properties of εADP. evidentscientific.com The polarity of the solvent is a key factor; an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum. evidentscientific.comresearchgate.net This is due to the stabilization of the excited state by the polar solvent molecules. evidentscientific.com For example, the fluorescence emission of tryptophan, an intrinsically fluorescent amino acid, shifts from approximately 330 nm in a non-polar protein interior to 365 nm when exposed to the highly polar aqueous environment upon protein denaturation. evidentscientific.com

The pH of the solution also plays a role. The fluorescence of εAdo is nearly independent of pH in the range of 3 to 8. researchgate.net This is attributed to the rapid deprotonation of the excited cation. researchgate.net

Temperature can also affect fluorescence, although specific data for εADP is not detailed in the provided search results. Generally, an increase in temperature can lead to decreased fluorescence intensity due to increased non-radiative decay processes. nih.gov

The following interactive table summarizes the effects of environmental factors on εADP fluorescence:

Solution Conformation Analysis of εADP

Understanding the three-dimensional structure of εADP in solution is crucial for interpreting its interactions with biological macromolecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and time-resolved fluorescence anisotropy are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

NMR spectroscopy is a versatile technique that provides detailed information about the structure and dynamics of molecules in solution. nih.govnih.gov By analyzing various NMR parameters, such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), it is possible to determine the preferred conformation of molecules like εADP.

For dinucleotides like NAD+, NMR studies have been instrumental in examining the equilibrium between "open" and "folded" conformations in solution. pnas.org Similar approaches can be applied to εADP to understand the spatial arrangement of the ethenoadenine base relative to the ribose and phosphate (B84403) groups. The ability of NMR to probe conformational exchange processes makes it particularly valuable for studying how the structure of εADP might change upon binding to a protein. nih.gov

Time-Resolved Fluorescence Anisotropy and Polarization Studies to Probe Molecular Mobility

Time-resolved fluorescence anisotropy is a technique used to measure the rotational motion of fluorescent molecules. picoquant.comhoriba.comsif.it By exciting a sample with polarized light, a population of fluorophores with their absorption dipoles aligned with the polarization plane is preferentially excited. horiba.com The subsequent emission will also be polarized, but rotational diffusion of the molecule will lead to depolarization over time. By measuring the decay of this anisotropy, one can determine the rotational correlation time (τr), which is related to the size and shape of the molecule and the viscosity of the surrounding medium. horiba.com

This technique has been used to study the binding of εADP to myosin subfragment 1. nih.gov By measuring the polarization of bound εADP, researchers can gain insights into the mobility of the nucleotide within the binding site and how this mobility is affected by factors such as the cross-linking of thiols on the protein. nih.gov The lack of correlation between the rotational freedom of trapped εADP and the length of a cross-linking agent suggests that the nucleotide is not sterically hindered but rather that its release is prevented by a conformational change in the protein. nih.gov

Conformational Changes Induced by Interaction with Biomolecules

The interaction of 1,N(6)-ethenoadenosine diphosphate (εADP) with various biomolecules, particularly enzymes like ATPases, is a dynamic process that involves significant conformational rearrangements in both the protein and the nucleotide ligand. The intrinsic fluorescence of the etheno-bridge makes εADP a powerful probe for monitoring these changes in real-time. Upon binding, the local microenvironment of the nucleotide binding pocket influences the electronic and steric nature of the εADP molecule, leading to observable shifts in its spectroscopic properties. These changes provide a window into the conformational states of the εADP-biomolecule complex, which are often critical intermediates in a biochemical reaction or pathway.

Ligand-Induced Conformational Transitions in εADP upon Binding

When εADP binds to a protein, it does not simply exist in a single, static state. Instead, the bound ligand can populate multiple, distinct conformational states. These transitions are often induced by the initial binding event and can be further modulated by the presence of other ligands or changes in experimental conditions. The characterization of these states is crucial for understanding the mechanism of action of enzymes that utilize adenosine (B11128) nucleotides.

Research on the binding of εADP to myosin subfragment 1 (S1), a component of the muscle protein myosin, has revealed the existence of at least two distinct conformational states of the S1-εADP complex. nih.gov These states can be distinguished by the fluorescence decay characteristics of the bound εADP. A study utilizing temperature-dependent fluorescence decay measurements identified a low-temperature state (S1L.εADP) and a high-temperature state (S1H.εADP). At physiological temperatures, the equilibrium favors the high-temperature state. nih.gov The transition between these two states is an endothermic process with a significant positive entropy change, suggesting an increase in the disorder or flexibility of the complex in the high-temperature state. nih.gov

The equilibrium between these conformations can be perturbed by the binding of other molecules. For instance, the addition of vanadate (B1173111) (Vi), a phosphate analog, to the S1.εADP complex to form the S1.εADP.Vi ternary complex, shifts the equilibrium. In the presence of vanadate, the dominant conformation of the bound nucleotide complex changes from the S1H.εADP state to the S1L.εADP state. nih.gov This shift is accompanied by a decrease in the rotational correlation time of the bound εADP, indicating a change in the hydrodynamic properties of the complex, and a decrease in the distance between the bound εADP and other specific sites on the protein, as measured by energy transfer. nih.gov

Similarly, studies on the interaction of εADP with regulated actomyosin (B1167339) subfragment 1 have shown that the dissociation of the nucleotide is not a simple one-step process. Instead, it involves at least two sequential first-order transitions of the actomyosin-εADP complex before the eventual release of the nucleotide. nih.gov These intermediate states are characterized by different fluorescence enhancement levels, indicating distinct conformations of the bound εADP within the binding pocket. The rates of these transitions are significantly influenced by the presence of calcium ions, which are key regulators of muscle contraction. In the absence of calcium, the rate constants for these conformational transitions are reduced approximately 15-fold, which is a primary mechanism for the regulation of the actin-myosin ATPase activity. nih.gov

These findings illustrate that the "binding" of εADP is a multi-step process involving distinct conformational intermediates of the ligand-protein complex. The fluorescent etheno group of εADP allows these transitions to be resolved, providing detailed insights into the conformational dynamics that underpin the biochemical function of these molecular motor systems.

Table 1: Conformational Transitions of εADP upon Binding to Myosin Subfragments

| Biomolecule/Complex | Observed Phenomenon | Method | Key Findings | Reference |

|---|---|---|---|---|

| Myosin Subfragment 1 (S1) | Existence of two conformational states (S1L.εADP and S1H.εADP) | Temperature-dependent fluorescence decay | The equilibrium between states is temperature-dependent (ΔH° = 13 kcal·mol⁻¹, ΔS° = 49 cal·deg⁻¹·mol⁻¹). S1H.εADP is the dominant state at physiological temperatures. | nih.gov |

| S1.εADP + Vanadate (Vi) | Shift in conformational equilibrium | Fluorescence decay and energy transfer | Binding of vanadate converts the dominant S1H.εADP state to the S1L.εADP state. The rotational correlation time of bound εADP decreases from 107 ns to 74 ns. | nih.gov |

Molecular Interactions and Enzymological Applications of 1,n 6 Ethenoadenosine Diphosphate

εADP as a Probe for Adenine (B156593) Nucleotide Binding Sites in Proteins

1,N(6)-ethenoadenosine diphosphate (B83284) (εADP) is a fluorescent analog of adenosine (B11128) diphosphate (ADP) that serves as a powerful tool for investigating the intricacies of protein-nucleotide interactions. Its utility stems from the environmentally sensitive fluorescence of the etheno group, which typically exhibits a significant increase in quantum yield upon binding to a protein's active site. jenabioscience.comnih.gov This property allows for real-time monitoring of binding events and conformational changes within proteins.

Site-Specific Binding Studies using εADP Fluorescence

The intrinsic fluorescence of εADP makes it an excellent probe for characterizing the binding of adenine nucleotides to specific sites within proteins. When εADP is in an aqueous solution, its fluorescence is often quenched. However, upon binding to the hydrophobic environment of a protein's nucleotide-binding pocket, it is shielded from the solvent, leading to a substantial enhancement of its fluorescence signal. nih.govdocumentsdelivered.com This change in fluorescence intensity can be used to quantify the binding affinity and stoichiometry of the interaction.

Researchers utilize this phenomenon in various fluorescence-based assays, including intensity and polarization measurements, to study nucleotide-protein interactions. jenabioscience.com For example, the binding of εADP to myosin subfragment 1 (S-1) results in an enhanced fluorescence emission, which can be used to probe the characteristics of the nucleotide-binding site. nih.govresearchgate.net These studies allow for the determination of dissociation constants and the number of binding sites, providing fundamental insights into the protein's function.

| Protein | Effect of εADP Binding | Reference |

| G-actin | Significant increase in fluorescence intensity. | nih.gov |

| Myosin Subfragment 1 (S-1) | Enhanced fluorescence emission. | nih.gov |

| Uncoupling Protein (UCP) | Strong fluorescence enhancement. | documentsdelivered.com |

Investigation of Conformational Dynamics within Active Sites

Beyond simple binding events, εADP can reveal dynamic conformational changes within a protein's active site. Variations in the fluorescence signal of bound εADP can indicate alterations in the local environment of the nucleotide, reflecting conformational shifts in the protein. semanticscholar.org Techniques such as fluorescence quenching are employed to probe these dynamics.

For instance, studies on myosin subfragment 1 have utilized the quenching of εADP fluorescence by acrylamide (B121943) to distinguish between different conformational states of the enzyme-nucleotide complex. nih.govresearchgate.net The accessibility of the bound nucleotide to the quencher provides information about the openness and flexibility of the active site. Temperature-dependent studies of the fluorescence decay of εADP bound to myosin S1 have further revealed the existence of an equilibrium between two distinct states of the S1-εADP complex, each with different thermodynamic properties. nih.gov These investigations are crucial for understanding the structural rearrangements that proteins undergo during their catalytic cycles.

Enzyme Reaction Mechanism Elucidation using εADP Analogs

The similarity in biochemical behavior between εADP and its natural counterpart, ADP, makes it an invaluable tool for elucidating the mechanisms of enzyme-catalyzed reactions. researchgate.net By substituting ADP with εADP, researchers can monitor kinetic events in real-time through changes in fluorescence, providing a window into the intricate steps of catalysis.

Studies on ATPases and Related Energy Transfer Systems

εADP and its triphosphate analog, 1,N(6)-ethenoadenosine triphosphate (εATP), are widely used to study the mechanisms of ATPases, which are central to cellular energy transfer. nih.govmdpi.com The kinetic properties of εATP hydrolysis by enzymes like myosin are very similar to those of ATP, validating their use as reliable analogs. researchgate.net The fluorescence of these analogs allows for the direct observation of nucleotide binding, hydrolysis, and product release steps, which are often difficult to monitor with non-fluorescent nucleotides. jenabioscience.comnih.gov

The study of F1-ATPase, a key component of cellular energy machinery, has benefited from the use of ADP analogs, including fluorescent derivatives, to analyze its functional and structural properties. nih.gov These analogs help in understanding how the binding and hydrolysis of ATP are coupled to the mechanical work performed by these molecular motors.

Analysis of Myosin Subfragment 1 Interactions with εADP

The interaction between myosin subfragment 1 (S-1) and εADP has been a subject of detailed kinetic studies to unravel the mechanism of muscle contraction. nih.govnih.govnih.gov When εADP binds to S-1, it induces distinct conformational changes that can be tracked by fluorescence spectroscopy. nih.gov

Transient kinetic studies have revealed the presence of at least two sequential first-order transitions upon the binding of εADP to both striated and smooth muscle S-1. nih.govresearchgate.net These transitions are believed to represent conformational changes in the S-1-nucleotide complex. The use of fluorescence quenching has further demonstrated the existence of two distinct bound nucleotide states for the S-1-εADP complex. nih.govresearchgate.net This suggests a multi-step binding and release mechanism that is fundamental to the chemo-mechanical transduction process in myosin.

Kinetic Rate Constants for Transitions of εADP bound to Myosin S-1

| Myosin S-1 Source | Transition 1 Rate Constant (s⁻¹) | Transition 2 Rate Constant (s⁻¹) |

|---|---|---|

| Striated Muscle | ~500 | ~100 |

| Smooth Muscle | ~300 | ~30 |

Data from transient kinetic studies. nih.govresearchgate.net

Characterization of Nucleotide Binding and Release Kinetics

The kinetics of nucleotide binding and release are critical determinants of enzyme reaction rates. creative-enzymes.comwikipedia.orgteachmephysiology.com The fluorescence of εADP provides a convenient and non-perturbing method to monitor these processes in real-time. nih.govpnas.org For example, the exchange of actin-bound nucleotides with εATP in solution can be followed by the increase in fluorescence as εATP binds to G-actin. nih.govpnas.org

These studies have shown that the kinetics of nucleotide exchange can be complex, often consisting of multiple phases. nih.gov In the case of actin, the exchange process is coupled to the exchange of actin subunits in filaments, and is characterized by both a fast and a slow phase. nih.govpnas.org Similarly, the rate of εADP dissociation from myosin S-1 is a key step in the ATPase cycle and can be significantly influenced by the presence of other molecules like actin. nih.gov

Observed Kinetic Phases of εATP Exchange with Actin-Bound Nucleotides

| Kinetic Phase | Characteristics |

|---|---|

| Fast Phase | Stimulated by shearing; inhibited by phalloidin. |

| Slow Phase | Stimulated by shearing; inhibited by phalloidin. |

Data derived from studies on F-actin solutions. nih.gov

Interactions with Other Key Enzymes and Proteins

Glycolytic Enzymes (e.g., Phosphofructokinase, Glyceraldehyde-3-phosphate Dehydrogenase, Pyruvate (B1213749) Kinase)

The fluorescent properties of 1,N(6)-ethenoadenosine diphosphate (εADP) and its triphosphate counterpart, εATP, have made them valuable tools for studying the kinetics and regulation of glycolytic enzymes.

Phosphofructokinase (PFK) , a critical regulatory enzyme in glycolysis, has been a subject of extensive study using etheno-adenine nucleotides. PFK catalyzes the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. The binding of the fluorescent ATP analog, εATP, to the catalytic site of rabbit skeletal muscle phosphofructokinase has been investigated using stopped-flow fluorimetry. These studies revealed that the binding of Mg²⁺-εATP to the catalytic site follows a two-step mechanism. This involves an initial diffusion-controlled binding followed by an enzyme isomerization. The binding of εATP to the catalytic site is significantly influenced by its binding to an inhibitory site. The rate constant for the displacement of Mg²⁺-εATP from the catalytic site is markedly different between the R' conformation (470 ± 35 s⁻¹) and the T conformation (6.0 ± 0.09 s⁻¹), which is induced by the binding of εATP to the inhibitory site. As the product of the PFK reaction, the interaction of εADP can be inferred from these studies with its precursor, εATP.

While direct studies on the interaction of Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) with εADP are limited, the interaction of this enzyme with ATP and ADP is well-documented. GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate to D-glycerate-1,3-bisphosphate. The binding of adenine nucleotides to GAPDH is known to regulate its activity. Given the structural similarity and the ability of εADP to mimic ADP in other systems, it is plausible that εADP could also interact with GAPDH, potentially serving as a fluorescent probe to study the nucleotide-binding properties of this enzyme.

For Pyruvate Kinase (PK) , another key regulatory enzyme in glycolysis, fluorescent probes have been developed to monitor allosteric binding. Pyruvate kinase catalyzes the final step of glycolysis, transferring a phosphate (B84403) group from phosphoenolpyruvate (B93156) to ADP, yielding pyruvate and ATP. While specific studies utilizing εADP are not prevalent, the development of environment-sensitive fluorescent tracers for the allosteric site of pyruvate kinase highlights the utility of fluorescent analogs in studying its regulation. These probes have been instrumental in quantifying ligand interactions and have been shown to report selectively on allosteric site ligands without being affected by natural ligands like ADP. nih.govnih.gov This suggests that εADP could potentially be used as a fluorescent probe to investigate the nucleotide binding and allosteric regulation of pyruvate kinase.

Kinases and Phosphorylases (e.g., Protein Kinase, Phosphorylase b)

Fluorescent nucleotide analogs, including etheno-derivatives, are valuable for characterizing the interactions between kinases and their nucleotide substrates.

Protein kinases , which catalyze the phosphorylation of proteins, are a major class of enzymes whose activity is often studied using fluorescent ATP analogs like TNP-ATP and MANT-ATP. nih.govresearchgate.net These analogs allow for the real-time monitoring of ATP binding and the determination of binding affinities. While εATP has been shown to be a substrate for many kinases, the resulting εADP product can be used to study product inhibition and binding to the active site. The change in fluorescence upon binding of εADP to a protein kinase can provide insights into the conformational changes associated with product release. Universal fluorimetric protein kinase assays have been developed based on the monitoring of ADP formation, which is directly proportional to kinase activity. aatbio.comaatbio.com These assays often use a sensor system that detects ADP, and εADP could potentially be used as a standard or a direct probe in such systems.

Phosphorylase b is a key enzyme in glycogen (B147801) metabolism, catalyzing the breakdown of glycogen. Its activity is allosterically regulated by AMP, ATP, and glucose-6-phosphate. The interaction of phosphorylase b with its ligands has been studied using various spectroscopic techniques, including fluorescence. The intrinsic fluorescence of the coenzyme pyridoxal (B1214274) phosphate in phosphorylase b can be quenched by various ligands, providing a means to study their binding. While direct studies with εADP are not extensively reported, the principles of fluorescence quenching and the known interactions of adenine nucleotides with phosphorylase b suggest that εADP could serve as a useful fluorescent probe to investigate the nucleotide binding site and the allosteric transitions of this enzyme. nih.govdocumentsdelivered.com

RNA and DNA Modifying Enzymes (e.g., Ribonucleases, RNA Ligase)

The fluorescent properties of etheno-adenosine derivatives have been exploited to study the mechanisms of enzymes that modify RNA and DNA.

Ribonucleases (RNases) are enzymes that catalyze the degradation of RNA. The impact of the damaged ribonucleotide 1,N(6)-ethenoadenosine (εA) in DNA on the activity of RNase H2 has been investigated. RNase H2 is an enzyme that specifically cleaves the RNA strand of an RNA/DNA hybrid. Studies have shown that RNase H2 can recognize εA within a DNA strand but exhibits limited incision activity. nih.gov This suggests that the etheno modification can hinder the catalytic action of the enzyme, leading to the persistence of this DNA adduct. While this study focused on the nucleoside within a DNA strand, it provides insights into how the etheno modification might affect the interaction of εADP with the active sites of other ribonucleases.

RNA ligases , such as T4 RNA ligase, catalyze the formation of phosphodiester bonds between RNA molecules. This enzyme has been shown to be capable of incorporating 1,N(6)-ethenoadenosine into the 3' terminus of tRNA. scbt.com The reaction mechanism of T4 RNA ligase involves the adenylation of the donor molecule, forming a ligase-AMP intermediate, followed by the transfer of the AMP to the 5'-phosphate of the RNA acceptor. The resulting activated RNA can then react with a 3'-hydroxyl acceptor. The ability of T4 RNA ligase to utilize ethenoadenosine-containing molecules as substrates indicates that the etheno modification is tolerated by the enzyme's active site. scbt.combiosyn.com This opens up the possibility of using εADP in studies of RNA ligase mechanisms, for example, by creating fluorescently labeled RNA molecules.

Actin and Myosin Systems

The fluorescent analogs εADP and εATP have been instrumental in elucidating the binding and hydrolysis mechanisms of myosin and the actomyosin (B1167339) complex, which are central to muscle contraction and cell motility.

Studies using subfragment 1 (S-1) of myosin from both striated and smooth muscle have shown that the binding of εADP and εATP induces conformational changes in the protein, which can be monitored by changes in fluorescence. The quenching of the enhanced fluorescence of the bound nucleotide by acrylamide revealed the presence of two distinct bound nucleotide states for both εATP and εADP. wikipedia.org

Transient kinetic studies have provided detailed information on the rates of these conformational transitions. For striated muscle S-1, the binding of both εATP and εADP is associated with two first-order transitions with rate constants of approximately 500 s⁻¹ and 100 s⁻¹. For smooth muscle S-1, the corresponding rate constants are approximately 300 s⁻¹ and 30 s⁻¹. wikipedia.org The hydrolysis of εATP is a distinct step in the mechanism, separate from the initial binding-induced conformational changes. wikipedia.org

Furthermore, εATP is as effective as ATP in dissociating the acto-S-1 complex. In the case of smooth muscle acto-S-1, this dissociation occurs in two steps, each accompanied by an enhancement of fluorescence. The kinetic properties of the reactions involving ε-nucleotides are very similar to those with ATP and ADP, suggesting that the underlying mechanisms are comparable. wikipedia.org

Diphtheria Toxin and Elongation Factor-2 ADP-Ribosylation

Diphtheria toxin (DT) is a bacterial toxin that inhibits protein synthesis in eukaryotic cells by catalyzing the ADP-ribosylation of a unique modified histidine residue, diphthamide, on elongation factor-2 (eEF-2) . nih.gov The fluorescent analog of NAD⁺, nicotinamide (B372718) 1,N(6)-ethenoadenine dinucleotide (εNAD⁺), has been shown to be a substrate for the A fragment of diphtheria toxin. researchgate.net

The toxin catalyzes the transfer of the fluorescent εADP-ribose moiety from εNAD⁺ to eEF-2. This covalent modification results in an increase in the fluorescence emission intensity and a blue shift in the emission maximum of the fluorophore. The εADP-ribosylated eEF-2, similar to the naturally ADP-ribosylated factor, retains its ability to bind to GTP and ribosomes. researchgate.net

The use of εNAD⁺ in this system allows for the introduction of a fluorescent probe at a specific site on the eEF-2 molecule. This has proven to be a valuable tool for conformational and binding studies of this crucial component of the protein synthesis machinery. The ADP-ribosylation of eEF-2 by diphtheria toxin ultimately leads to an inhibition of translation and can induce defects in cell separation following mitosis. nih.govdocumentsdelivered.comnih.gov

Enzyme Activity Assays and Kinetic Analysis using εADP

The inherent fluorescence of this compound (εADP) makes it a powerful tool for a variety of enzyme activity assays and for detailed kinetic analysis. The fluorescence of ε-adenine derivatives is sensitive to the polarity of their environment, often exhibiting an increase in quantum yield and a blue shift in emission wavelength upon binding to the active site of an enzyme. This property can be exploited to monitor binding events and enzymatic reactions in real-time.

Direct Monitoring of Binding and Dissociation: The change in fluorescence upon the binding of εADP to an enzyme can be used to determine binding stoichiometry and dissociation constants. Stopped-flow fluorescence techniques can be employed to measure the kinetics of binding and dissociation, providing insights into the mechanism of interaction.

Enzyme Assays: εADP can be used as a product analog in competitive binding assays or as a direct substrate in certain enzymatic reactions. For enzymes that produce ADP, the formation of εADP from εATP can be monitored by the change in fluorescence, allowing for a continuous assay of enzyme activity. For example, the phosphorylation of εADP to εATP in chloroplasts has been studied using flash photolysis and absorption spectroscopy. biosyn.comnih.gov

Fluorescence Polarization (FP) Assays: FP is a technique that measures the change in the polarization of emitted light from a fluorescent molecule. When a small fluorescent molecule like εADP binds to a larger protein, its rotational motion is slowed, leading to an increase in the polarization of its fluorescence. This principle can be used to develop high-throughput screening assays for inhibitors of enzymes that bind ADP.

Förster Resonance Energy Transfer (FRET) Assays: εADP can serve as a FRET acceptor or donor when paired with a suitable fluorophore. For instance, if an enzyme has an intrinsic tryptophan residue (a natural fluorophore) near the nucleotide-binding site, the binding of εADP can lead to FRET from the tryptophan to the ε-adenine moiety. This can be used to measure distances and conformational changes within the enzyme-substrate complex.

The versatility of εADP as a fluorescent probe has made it an invaluable tool in enzymology, enabling detailed mechanistic studies that would be difficult to perform with non-fluorescent nucleotides.

Interactive Data Table: Kinetic Parameters of ε-Nucleotide Interactions

| Enzyme/Protein | Ligand | Parameter | Value | Method |

|---|---|---|---|---|

| Rabbit Skeletal Muscle Phosphofructokinase | Mg²⁺-εATP | Displacement Rate Constant (k₃₂) from R' conformation | 470 ± 35 s⁻¹ | Stopped-flow Fluorimetry |

| Rabbit Skeletal Muscle Phosphofructokinase | Mg²⁺-εATP | Displacement Rate Constant (k₃₂) from T conformation | 6.0 ± 0.09 s⁻¹ | Stopped-flow Fluorimetry |

| Striated Muscle Myosin S-1 | εADP/εATP | First-order transition rate constants | ~500 s⁻¹ and ~100 s⁻¹ | Transient Kinetics |

| Smooth Muscle Myosin S-1 | εADP/εATP | First-order transition rate constants | ~300 s⁻¹ and ~30 s⁻¹ | Transient Kinetics |

Real-Time Monitoring of Enzymatic Reactions

The intrinsic fluorescence of this compound (εADP) and its triphosphate counterpart, εATP, provides a powerful tool for the real-time monitoring of enzymatic reactions. mdpi.commdpi.com The utility of these molecules stems from the sensitivity of their fluorescence emission to changes in their immediate environment. When an etheno-nucleotide like εADP is bound within the active site of an enzyme, its fluorescence properties, such as intensity and polarization, can be significantly altered compared to when it is free in solution. This phenomenon allows researchers to continuously track the progress of a reaction as substrate is converted to product.

A primary application is in the study of ATPases and kinases. For instance, the fluorescence of ε-nucleotides is markedly enhanced upon binding to myosin subfragment 1 (S-1). nih.govresearchgate.net This increase in fluorescence can be used to monitor the binding and dissociation steps of the ATPase cycle. In stopped-flow experiments, mixing εATP with bovine cardiac actomyosin-S1 or myofibrils results in a rapid increase in fluorescence, which then changes as the εATP is hydrolyzed to εADP and subsequently released. nih.gov By tracking these fluorescence changes over time, researchers can observe distinct phases of the reaction, including substrate binding, product formation, and product release, all in real time. nih.govnih.gov

This method is not limited to ATPases. Any enzymatic reaction that involves the binding or conversion of εADP or its related compounds can potentially be monitored if the process is accompanied by a detectable change in fluorescence. rsc.org The high sensitivity of fluorometric assays makes them ideal for detecting subtle changes and for studying enzyme dynamics under various conditions. mdpi.comcolostate.edu

Determination of Kinetic Parameters (Kₘ, Vₘₐₓ) for εADP Substrates

The fluorescent properties of etheno-adenosine nucleotides are instrumental in determining the kinetic parameters of enzymes for which they act as substrates or products. The Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) are fundamental parameters that describe enzyme kinetics. ucl.ac.uk These values can be precisely determined by measuring the initial reaction rates at varying concentrations of the εADP substrate. ucl.ac.uk

For enzymes like myosin ATPase, εATP serves as a fluorescent analog of ATP. researchgate.net Studies have shown that the Kₘ and Vₘₐₓ values for the hydrolysis of εATP by myosin are very similar to those for the natural substrate, ATP, validating its use as a reliable substitute in kinetic studies. researchgate.net The reaction progress can be followed by monitoring the change in fluorescence as εATP is converted to εADP.

Transient kinetic studies with myosin S-1 have utilized the fluorescence changes of εATP and εADP to dissect the steps of the reaction mechanism. researchgate.net For example, the binding of εATP or εADP to striated muscle S-1 induces two distinct, rapid conformational transitions, each with specific rate constants. researchgate.net The subsequent hydrolysis of εATP to εADP is a separate, slower step. researchgate.net By analyzing the rates of these fluorescence changes at different substrate concentrations, detailed kinetic models of the enzyme's action can be constructed.

The table below presents hypothetical kinetic data for an enzyme utilizing an εADP substrate, illustrating how initial reaction velocities measured via fluorescence can be used. By plotting this data, for instance using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]), the Kₘ and Vₘₐₓ can be calculated. ucl.ac.uk

| εADP Substrate Concentration (µM) | Initial Reaction Velocity (Fluorescence Units/sec) |

|---|---|

| 5 | 25.0 |

| 10 | 40.0 |

| 20 | 57.1 |

| 40 | 72.7 |

| 80 | 84.2 |

| 160 | 91.4 |

Development of Fluorogenic Assays for Enzyme Activities

Fluorogenic assays are highly sensitive methods used for measuring enzyme activity, often employed in high-throughput screening for drug discovery. mdpi.com this compound (εADP) and its derivatives are key reagents in the development of such assays for ATP-utilizing enzymes like kinases and ATPases. rsc.orgmdpi.com The core principle involves designing an assay where the enzymatic conversion of a substrate to a product leads to a measurable change in fluorescence. colostate.edu

There are several strategies for developing these assays:

Direct Substrate Conversion: In the simplest format, an enzyme acts directly on a fluorescent substrate like εATP. The hydrolysis of εATP to εADP can cause a change in the fluorescence signal, which is then correlated with enzyme activity. The fluorescence of etheno-nucleotides is sensitive to environmental polarity; the active site of an enzyme is often more hydrophobic than the aqueous buffer, leading to fluorescence enhancement upon binding. researchgate.net

Coupled Enzyme Assays: In cases where the primary reaction does not produce a convenient fluorescent signal, the reaction can be coupled to one or more secondary enzyme reactions that do. mdpi.com For example, the production of ADP by a kinase can be detected by a secondary reaction that consumes ADP and involves a fluorescent component.

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be designed using εADP or its analogs. google.com In this setup, a substrate is labeled with two different fluorescent molecules (a donor and an acceptor). When the substrate is intact, the two fluorophores are in close proximity, allowing for energy transfer. Enzymatic modification of the substrate can cause a conformational change or cleavage that separates the fluorophores, disrupting FRET and leading to a change in the fluorescence emission spectrum. google.com

Displacement Assays: Another approach involves a fluorescently labeled ADP analog that is bound to a specific antibody or protein, causing its fluorescence to be quenched. When an enzyme produces unlabeled ADP, it competes with the fluorescent analog for binding to the antibody. The displacement of the fluorescent analog from the quencher-conjugated antibody results in an increase in fluorescence intensity, proportional to the amount of ADP produced. bellbrooklabs.com

The high sensitivity and potential for real-time monitoring make these εADP-based fluorogenic assays valuable tools in enzymology and pharmaceutical research. mdpi.comrsc.org

Advanced Methodological Applications of 1,n 6 Ethenoadenosine Diphosphate in Molecular Biology Research

Use in Fluorescence Resonance Energy Transfer (FRET) Studies

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between the electronic excited states of two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "spectroscopic ruler" for measuring distances at the molecular scale (typically 1-10 nm). wikipedia.orgnih.gov The intrinsic fluorescence of ε-ADP allows it to serve as a donor fluorophore when bound to a protein, enabling the study of molecular distances and dynamics in conjunction with a suitable acceptor fluorophore.

Probing Inter- and Intra-molecular Distances in Biomolecular Complexes

A significant application of ε-ADP in FRET studies has been the elucidation of the structure and function of motor proteins like myosin. By incorporating ε-ADP into the nucleotide-binding site of myosin subfragment 1 (S1), researchers have been able to measure distances to other specific sites on the protein. For instance, FRET was used to measure the distance between ε-ADP bound to the active site of myosin S1 and an acceptor probe attached to a specific cysteine residue. These studies have provided critical insights into the spatial arrangement of different domains within the myosin head and how these change during the muscle contraction cycle.

In one study, the conversion of the S1-ε-ADP binary complex to a ternary vanadate (B1173111) complex resulted in a 3-Å decrease in the energy transfer distance between the bound ε-ADP and an acceptor attached to the SH1 helix. nih.gov Furthermore, the average distance between the bound ε-ADP and a bound Co2+ ion was found to decrease from 12.6 Å to 8.3 Å upon formation of the ternary complex, indicating a significant conformational change in the active site. nih.gov

The table below summarizes key findings from FRET studies using ε-ADP to probe molecular distances.

| Biological System | Donor | Acceptor | Measured Distance/Change | Reference |

| Myosin Subfragment 1 (S1) | ε-ADP | N-[4-(dimethylamino)-3,5-dinitrophenyl]maleimide at SH1 | 3 Å decrease upon vanadate addition | nih.gov |

| Myosin Subfragment 1 (S1) | ε-ADP | Co2+ | Decrease from 12.6 Å to 8.3 Å upon vanadate addition | nih.gov |

Monitoring Dynamic Structural Changes in Proteins and Nucleic Acids

The sensitivity of FRET to distance changes makes it an ideal technique for monitoring the dynamic conformational changes that are central to the function of many proteins and nucleic acids. The binding and hydrolysis of nucleotides often drive these structural rearrangements. By using ε-ADP as a fluorescent analog of ADP, these dynamic processes can be observed in real-time.

Studies on actin filaments have utilized FRET to understand their dynamic nature. By incorporating actin monomers labeled with donor and acceptor fluorophores, researchers have observed fluctuations in FRET efficiency along the filament, revealing differences in the molecular dynamics at the barbed and pointed ends. biorxiv.org Although these studies did not directly use ε-ADP, they highlight the power of FRET in studying actin dynamics, a system where ε-ADP has been used to probe nucleotide exchange and binding. nih.gov

In the context of myosin, FRET studies with ε-ADP have revealed distinct conformational states of the myosin head. The fluorescence decay of ε-ADP bound to myosin S1 was found to be biexponential, indicating the presence of at least two different conformations of the S1-ε-ADP complex. nih.gov The equilibrium between these states was shown to be temperature-dependent, providing thermodynamic insights into the conformational landscape of myosin. nih.gov

Applications in Single-Molecule Fluorescence Spectroscopy

Single-molecule fluorescence spectroscopy allows for the observation of individual molecules, thereby avoiding the ensemble averaging inherent in traditional spectroscopic techniques. This is particularly advantageous for studying heterogeneous populations of molecules or for observing transient intermediate states in a reaction pathway. wikipedia.orgspringernature.com Single-molecule FRET (smFRET) has emerged as a powerful application of this approach, enabling the real-time observation of conformational dynamics within a single biomolecule. wikipedia.orgspringernature.comnih.gov

The use of ε-ADP in smFRET studies offers the ability to directly observe the behavior of individual protein molecules as they bind and process the nucleotide. This can reveal subpopulations of molecules with different conformations or kinetic properties that would be obscured in an ensemble measurement. wikipedia.orgspringernature.com For example, in a population of myosin molecules, some may be in a pre-stroke state while others are in a post-stroke state. An ensemble FRET measurement would provide an average FRET efficiency, making it difficult to distinguish between these populations. In contrast, a smFRET experiment could identify and quantify the fraction of molecules in each state and measure the transition rates between them. wikipedia.org

While direct, non-FRET single-molecule fluorescence applications of ε-ADP are less commonly reported, the principles of single-molecule detection—observing fluorescence bursts from individual molecules as they traverse a focused laser beam—could be applied to study the binding and dissociation kinetics of ε-ADP to its target proteins without the need for an acceptor fluorophore. However, the primary utility in single-molecule studies to date has been realized through the distance-dependent nature of FRET.

Development of 1,N(6)-Ethenoadenosine Diphosphate (B83284) as a Component for Biosensors and Diagnostic Tools

The unique fluorescent properties of ε-ADP make it an attractive component for the development of biosensors and diagnostic tools. These tools can be designed to report on the activity of enzymes or the presence of specific molecules through changes in the fluorescence of the etheno-adenosine moiety.

Reporter Systems for Enzymatic Activity in vitro and in vivo

A key application of ε-ADP and its derivatives is in the development of reporter systems for enzymatic activity. Many enzymes, such as kinases and ATPases, utilize ATP and produce ADP as a product. By using a fluorescent analog like ε-ADP, the activity of these enzymes can be monitored in real-time.

A novel assay for 5'-nucleotidase was developed using the related compound 1,N(6)-ethenoadenosine monophosphate (ε-AMP) as a substrate. nih.gov The enzyme converts ε-AMP to ethenoadenosine, and the progress of the reaction can be followed by a change in fluorescence. nih.gov A significant advantage of this system is that the product, ethenoadenosine, is not a substrate for adenosine (B11128) deaminase, which can interfere with other assay methods. nih.gov This principle can be extended to develop assays for other enzymes that process adenosine nucleotides. For example, a biosensor for ADP has been developed based on the ParM protein, which shows a significant increase in fluorescence upon binding to ADP. nih.gov While this particular sensor used a coumarin-based fluorophore, it highlights the potential for developing similar sensors based on the intrinsic fluorescence of ε-ADP.

The table below provides an example of an enzymatic assay utilizing an etheno-adenosine derivative.

| Enzyme | Substrate | Product | Detection Method | Reference |

| 5'-Nucleotidase | 1,N(6)-Ethenoadenosine Monophosphate (ε-AMP) | Ethenoadenosine | Fluorescence Change | nih.gov |

Potential in Molecular Sensing (e.g., Aptamer Switches)

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. nih.gov "Aptamer switches" are engineered aptamers that undergo a conformational change upon target binding, which can be coupled to a detectable signal, such as a change in fluorescence. acs.orgucsd.edu

The development of signaling aptamers using fluorescent nucleotide analogs has been demonstrated. acs.orgucsd.edu In this approach, a fluorescent nucleotide analog, such as 2-aminopurine, is incorporated into the aptamer sequence at a position that undergoes a conformational change upon target binding. acs.orgucsd.edu This change in the local environment of the fluorophore, specifically a change in base stacking, results in a significant change in its fluorescence quantum yield, leading to a "signal-on" or "signal-off" response. acs.orgucsd.edu

Given that the fluorescence of ε-ADP is also sensitive to its environment, there is significant potential for its use in aptamer switches. An aptamer could be designed to bind a specific target molecule, and this binding event would induce a conformational change that alters the stacking of the etheno-adenine ring within the aptamer structure. This would, in turn, modulate the fluorescence of the ε-ADP, providing a direct readout of target binding. This approach offers a promising avenue for the development of novel biosensors for a wide range of analytes.

Investigation of Gene Expression Modulation Mechanisms using εADP Analogs

1,N(6)-ethenoadenosine diphosphate (εADP) and its related analogs are powerful tools in molecular biology for elucidating the intricate mechanisms of gene expression. Due to their intrinsic fluorescence and ability to mimic natural nucleotides, these analogs serve as sensitive probes for monitoring dynamic molecular interactions and enzymatic activities that are central to the regulation of gene expression at both the transcriptional and post-transcriptional levels. Their application does not involve direct modulation of gene expression in a therapeutic sense but rather provides a means to investigate the fundamental processes that govern it.

Elucidation of Transcriptional Regulatory Pathways

The regulation of transcription is a fundamental process controlling gene expression, and εADP analogs have been instrumental in dissecting its key steps.

Transcription factors (TFs) are proteins that bind to specific DNA sequences to control the rate of transcription. nih.gov Understanding the kinetics and specificity of TF-DNA interactions is crucial for deciphering gene regulatory networks. nih.gov Fluorescent nucleotide analogs like εADP, when incorporated into DNA probes, allow for real-time monitoring of these binding events. Changes in the fluorescence signal upon TF binding can provide quantitative data on binding affinities and dissociation rates. cancer.gov While direct studies using εADP for this purpose are not extensively documented in the provided results, the principle is well-established with similar fluorescent analogs like 2-aminopurine. acs.org These studies provide a framework for how εADP could be used in techniques like fluorescence anisotropy and Förster resonance energy transfer (FRET) to study the conformational changes in both DNA and the TF during the binding process. nih.govnih.gov

RNA polymerase is the central enzyme responsible for transcribing DNA into RNA. The catalytic cycle of RNA polymerase involves nucleotide binding, phosphodiester bond formation, and translocation along the DNA template. By substituting natural nucleotides with their fluorescent ε-analogs (like εATP, a precursor to εADP), researchers can monitor these discrete steps. The fluorescence properties of the ε-adenosine moiety are sensitive to its local environment, providing a readout of conformational changes within the enzyme as it progresses through the transcription cycle. nih.gov This approach can reveal insights into the mechanisms of transcriptional initiation, elongation, and termination.

Future Directions and Emerging Research Avenues for 1,n 6 Ethenoadenosine Diphosphate Research

Development of Novel εADP Derivatives with Enhanced or Tunable Properties

The synthesis of base-modified nucleosides is a significant area of chemical biology, often leading to compounds with important biological activities. frontiersin.org The future of εADP research lies not just in its current form but in the rational design of novel derivatives. Chemical modifications can be aimed at fine-tuning its properties to suit specific experimental needs.

Future research will likely focus on creating εADP derivatives by altering either the etheno-ring, the sugar moiety, or the phosphate (B84403) chain. Modifications could include the introduction of different functional groups to the etheno-ring to shift the excitation and emission wavelengths, potentially creating a palette of fluorescent nucleotide analogs for multi-color imaging experiments. Alterations to the ribose sugar could enhance metabolic stability or change the conformational preferences of the nucleoside. frontiersin.org Many nucleoside analogs with modified purine (B94841) and pyrimidine (B1678525) bases have found use in therapeutic applications, suggesting that novel εADP derivatives could also be explored for such purposes. microbenotes.com

| Potential Modification Site | Target Property | Potential Research Application |

| Etheno-imidazole ring | Fluorescence (Wavelength, Quantum Yield, Lifetime) | Multi-color live-cell imaging, FRET-based biosensors with improved dynamic range. |

| Ribose sugar (e.g., 2'-deoxy) | Metabolic Stability, Conformational Lock | Probes for DNA-related enzymes, longer-lasting tracers in cellular systems. frontiersin.org |

| Phosphate chain (e.g., thiophosphate) | Hydrolysis Resistance, Binding Affinity | Trapping enzyme-substrate intermediate states, dissecting kinetics of phosphoryl transfer. |

These new derivatives will expand the molecular toolkit available to researchers, allowing for more sophisticated and precise investigations of nucleotide-dependent systems.

Integration of εADP into Advanced Imaging Techniques

The extremely high fluorescence of etheno-nucleotides like εADP allows for their easy detection at concentrations as low as 10⁻⁷ M, making them ideal candidates for advanced imaging modalities. nih.gov While εADP has been used in conventional fluorescence spectroscopy for decades, its integration into cutting-edge imaging techniques is a key future direction.

Molecular imaging, which visualizes cellular processes in real-time, stands to benefit significantly from εADP. nih.gov Techniques such as Förster Resonance Energy Transfer (FRET), Total Internal Reflection Fluorescence Microscopy (TIRF), and super-resolution microscopy can leverage the unique photophysical properties of εADP. For instance, FRET studies using εADP as a donor or acceptor can provide precise measurements of conformational changes in motor proteins like myosin during ATP hydrolysis. nih.gov The long fluorescence lifetime (around 20 ns) of etheno compounds is particularly advantageous for time-resolved fluorescence measurements. nih.gov

Future applications could involve using εADP in high-throughput screening assays to identify modulators of ATPases or kinases, or in live-cell imaging to track the localization and dynamics of nucleotide-binding proteins with unprecedented spatial and temporal resolution.

Further Elucidation of εADP's Role in Specific Metabolic or Signaling Pathways

εADP is a powerful tool for dissecting complex biological pathways where ADP is a key substrate or regulator. A significant advantage of the etheno-modification is that the bridge connecting the N6 and N1 positions of the adenine (B156593) ring blocks deamination reactions, which can be a complicating factor when studying adenosine (B11128) metabolism. nih.gov

One well-established use of εADP is in studying the kinetics of muscle contraction. Research has shown that the dissociation of εADP from the actomyosin (B1167339) complex is a calcium-dependent process, providing critical insights into the regulation of muscle function. nih.gov The rate constants for key transitions in the actomyosin-ATPase cycle are significantly reduced in the absence of calcium. nih.gov

Future research will extend the use of εADP to other, less-characterized pathways. Its utility in tracking the activity of ecto-nucleotidases, enzymes that metabolize extracellular nucleotides, has been demonstrated. nih.gov This opens the door to studying purinergic signaling in various contexts, from neurotransmission to immune responses. Because nucleotides and nucleosides can act as signaling molecules to regulate metabolic pathways, εADP can serve as a stable analog to trace these processes. creative-proteomics.comnih.gov

| Pathway | Enzyme/Process Studied with εADP | Key Finding/Future Goal |

| Muscle Contraction | Myosin ATPase, Actomyosin complex | Elucidating the role of Ca²⁺ in regulating nucleotide dissociation and the power stroke. nih.gov |

| Extracellular Nucleotide Metabolism | Ecto-nucleotidases, Purine Nucleoside Phosphorylase (PNPase) | Tracing the breakdown of extracellular ATP/ADP and identifying key metabolic enzymes. nih.gov |

| Bioenergetics | ATP Synthase, Adenylate Kinase | Monitoring enzyme kinetics and allosteric regulation in real-time without substrate deamination. |

| Platelet Aggregation | P2Y Receptors | Characterizing receptor-ligand interactions and downstream signaling events. |

Computational and Theoretical Studies on εADP Conformation and Interactions

Computational methods are becoming indispensable in modern biological research for understanding molecular structure and dynamics. nih.gov Applying these techniques to εADP can provide a level of detail that is difficult to achieve through experimental methods alone.

Future research will likely employ molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods to study εADP. MD simulations can model the conformational landscape of εADP in solution and within the confines of a protein's active site, revealing how binding influences its structure. researchgate.net This is crucial for interpreting experimental data, such as that from FRET studies. nih.gov Computational docking can predict the binding poses of εADP to different proteins, guiding the design of new experiments or novel derivatives. nih.gov

Furthermore, theoretical calculations can be used to understand the electronic properties of the etheno-moiety itself. These studies can explain the basis of its fluorescence and predict how chemical modifications would alter its photophysical characteristics, thereby guiding the synthetic efforts described in section 7.1.

Exploration of εADP-related Etheno-Nucleosides in RNA Structure and Function Studies

The application of etheno-modified nucleosides extends beyond monomeric nucleotides to the study of nucleic acids. Fluorescent derivatives like 1,N(6)-ethenoadenosine (εA) have been used as versatile probes to investigate the three-dimensional structure of RNA and DNA. frontiersin.org

By strategically incorporating an etheno-nucleoside into an RNA sequence, researchers can create a fluorescent reporter to monitor structural changes. This is particularly useful for studying RNA folding, RNA-protein interactions, and the dynamics of ribozymes. The local environment around the etheno-base influences its fluorescence, providing a sensitive readout of conformational shifts.

The existence of naturally occurring, strongly fluorescent tricyclic derivatives of guanosine, known as Y-nucleosides, in the anticodon loop of certain tRNAs sets a biological precedent for the functional importance of such modified bases. frontiersin.org Future work could involve incorporating εADP-related nucleosides into larger RNA structures or using them to probe the mechanism of RNA polymerases and other nucleic acid-processing enzymes.

Q & A

Q. How should researchers statistically validate differences in platelet aggregation responses?

Q. What computational tools model the solvation dynamics of diphosphate anions?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.